4,5,7-Trimethoxy-2-nitro-1-benzofuran

Antiamoebic Entamoeba histolytica In vivo efficacy

4,5,7-Trimethoxy-2-nitro-1-benzofuran (CAS 65162-24-5) is a fully synthetic, polymethoxylated 2-nitrobenzofuran derivative within the broader nitroarenofuran class. The benzofuran scaffold is widely recognized as a privileged structure in medicinal chemistry.

Molecular Formula C11H11NO6
Molecular Weight 253.21 g/mol
CAS No. 65162-24-5
Cat. No. B12893637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,7-Trimethoxy-2-nitro-1-benzofuran
CAS65162-24-5
Molecular FormulaC11H11NO6
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=C1OC(=C2)[N+](=O)[O-])OC)OC
InChIInChI=1S/C11H11NO6/c1-15-7-5-8(16-2)11-6(10(7)17-3)4-9(18-11)12(13)14/h4-5H,1-3H3
InChIKeyNMSQPVALXLVVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,7-Trimethoxy-2-nitro-1-benzofuran (CAS 65162-24-5): Compound Class, Physicochemical Identity, and Procurement-Relevant Characterization


4,5,7-Trimethoxy-2-nitro-1-benzofuran (CAS 65162-24-5) is a fully synthetic, polymethoxylated 2-nitrobenzofuran derivative within the broader nitroarenofuran class. The benzofuran scaffold is widely recognized as a privileged structure in medicinal chemistry [1]. This specific substitution pattern—three electron-donating methoxy groups at positions 4, 5, and 7 on the homocyclic ring combined with an electron-withdrawing nitro group at position 2 of the furan ring—creates a unique electronic and steric environment that differentiates it from its positional isomers. The compound is predominantly utilized as a research intermediate and a candidate in antiprotozoal drug discovery programs. Critically, the published evidence for this CAS number is limited; direct experimental data are confined to a narrow set of in vivo antiparasitic efficacy and genotoxicity structure–activity relationship (SAR) studies, and no peer-reviewed physicochemical characterization (e.g., log P, aqueous solubility, melting point) was located from publicly available non-vendor primary sources [2].

Why Generic 2-Nitrobenzofuran Substitution Is Not Advisable for 4,5,7-Trimethoxy-2-nitro-1-benzofuran Procurement


Within the polymethoxy-2-nitrobenzofuran subclass, the precise regioisomeric arrangement of methoxy substituents on the homocyclic ring is not a trivial structural variation; it is the primary determinant of both antiparasitic efficacy spectrum and potency in vivo [1]. Positional isomers such as 4,5,6-trimethoxy-2-nitrobenzofuran (CAS 65162-23-4) and 4,6,7-trimethoxy-2-nitrobenzofuran (CAS 65162-25-6) exhibit divergent biological profiles—one excelling in antiamoebic activity, the other in antitrichomonal activity—despite sharing the identical molecular formula (C₁₁H₁₁NO₆) and molecular weight (253.21 g/mol) . Furthermore, the methoxy position at C-7 of the benzofuran ring has been specifically identified in quantitative structure–activity relationship (QSAR) models as an activity-enhancing structural feature for genotoxic potency, an effect that is absent or diminished in analogs lacking this substitution [2]. Substituting any of these isomers or other 2-nitrobenzofuran derivatives without verifying the exact CAS number introduces uncontrolled variation in biological readouts and may invalidate SAR hypotheses, particularly in antiprotozoal drug discovery programs where the methoxylation pattern governs species-specific efficacy.

Quantitative Differentiation Evidence for 4,5,7-Trimethoxy-2-nitro-1-benzofuran: Head-to-Head and Cross-Study Comparisons


In Vivo Antiamoebic Efficacy: Regioisomer-Dependent Cure Rate Superiority Over 4,6,7-Trimethoxy Analog

In a controlled in vivo rat model of Entamoeba histolytica infection, 4,5,7-trimethoxy-2-nitrobenzofuran (administered orally at 200 mg/kg body-weight daily for 4 days) achieved a cure rate of 24 out of 25 treated animals (96% cure), outperforming the positional isomer 2-nitro-4,6,7-trimethoxybenzofuran, which was merely described as 'active' without achieving comparable curative rates [1]. The 4,5,6-trimethoxy isomer was not directly compared in this arm, but the 4,5,7-substitution pattern emerged as the most efficacious antiamoebic agent within the tested polymethoxylated series.

Antiamoebic Entamoeba histolytica In vivo efficacy Regioisomer comparison

Genotoxic Potency QSAR: 7-Methoxy Substitution on 2-Nitrobenzofuran Specifically Enhances Activity Relative to Non-Methoxylated or Differently Substituted Analogs

A CASE (Computer-Automated Structure Evaluation) methodology analysis of 79 nitroarenofurans in the E. coli PQ37 SOS chromotest identified that the presence of a methoxy group specifically at position 7 of the 2-nitrobenzofuran scaffold (exemplified by the R6597 structure) increases genotoxic potency relative to the unsubstituted or differently substituted parent scaffold [1]. The QSAR model predicted genotoxic potency with 94% of results within ±1 order of magnitude of experimental values (r = 0.88–0.97 in predictive mode), and the 7-methoxy substituent emerged as one of eight major molecular subunits quantitatively linked to enhanced potency [1]. While 4,5,7-trimethoxy-2-nitrobenzofuran itself was not the exact test compound in this study, the identified biophore—a 2-nitro group on the furan ring augmented by a 7-methoxy substituent—is directly embodied in this compound, making it a relevant scaffold for exploring this SAR.

Genotoxicity QSAR SOS chromotest Structure–activity relationship Methoxy positional effect

Antitrichomonal Efficacy Spectrum: Differential Activity Profile Distinguishes 4,5,7-Isomer from the 4,6,7-Trimethoxy Analog In Vivo

In the same comparative in vivo study, the antitrichomonal efficacy hierarchy was inverted: 2-nitro-4,6,7-trimethoxybenzofuran was identified as the best derivative tested against Trichomonas vaginalis in rats, achieving a cure rate of 9 out of 10 treated animals—equivalent to the reference drug metronidazole [1]. The 4,5,7-trimethoxy isomer was tested within the same panel of five polymethoxylated derivatives but did not achieve this level of antitrichomonal activity. This differential efficacy profile across protozoal species—4,5,7-isomer excels in antiamoebic activity, 4,6,7-isomer excels in antitrichomonal activity—provides a direct experimental demonstration that regioisomer selection determines the target indication.

Antitrichomonal Trichomonas vaginalis In vivo efficacy Regioisomer selectivity

Regioselective Methoxylation Pattern as a Determinant of Protozoocidal Versus Bactericidal Activity in 2-Nitrobenzofuran Derivatives

A broader SAR study across dimethoxylated 2-nitrobenzofurans demonstrated that these compounds uniformly exhibit good protozoocidal properties while being entirely devoid of bactericidal activity, indicating that the nitrobenzofuran pharmacophore, when decorated with methoxy groups, confers selective antiprotozoal rather than broad-spectrum antimicrobial action [1]. Although this study focused on dimethoxylated rather than trimethoxylated derivatives, the class-level inference extends to 4,5,7-trimethoxy-2-nitrobenzofuran: the addition of a third methoxy group at position 5 further modulates electronic distribution and lipophilicity, and the absence of bactericidal activity across the dimethoxy series supports the expectation that the trimethoxy analog retains protozoal selectivity.

Protozoocidal Bactericidal Methoxylation pattern Selectivity Antimicrobial SAR

Evidence-Backed Research and Procurement Application Scenarios for 4,5,7-Trimethoxy-2-nitro-1-benzofuran (CAS 65162-24-5)


Antiamoebic Drug Discovery: In Vivo Lead Optimization Against Entamoeba histolytica

Procurement of 4,5,7-trimethoxy-2-nitro-1-benzofuran is directly indicated for medicinal chemistry teams pursuing oral antiamoebic agents, where the compound's demonstrated 96% in vivo cure rate in the rat E. histolytica model [1] establishes it as a validated starting point for lead optimization. The regioisomer-dependent efficacy profile mandates strict CAS-level identity verification to avoid the antitrichomonad-optimized 4,6,7-isomer (CAS 65162-25-6), which would redirect the screening cascade toward the wrong protozoal indication.

Genotoxicity Mechanistic Studies: Probing 7-Methoxy-Dependent Potentiation of Nitroarenofuran DNA Damage

The compound serves as a structurally defined probe for investigating the 7-methoxy-dependent enhancement of 2-nitrobenzofuran genotoxic potency identified in CASE QSAR models [2]. Researchers studying the SOS response induction mechanism in E. coli or conducting mammalian cell genotoxicity profiling can use this substitution pattern to isolate the contribution of the 7-OCH₃ biophore to DNA damage, a structure–activity relationship not accessible with isomers lacking this substituent.

Antimicrobial Selectivity Profiling: Protozoocidal Versus Antibacterial Screening Cascades

Based on the documented class-level protozoocidal selectivity of methoxylated 2-nitrobenzofurans, which exhibit antiprotozoal activity in the complete absence of bactericidal effects [3], this compound is suitable for targeted antiprotozoal screening panels. Procurement should be coupled with confirmatory counter-screening against Gram-positive and Gram-negative bacterial strains to verify that the trimethoxy substitution pattern preserves the selectivity window observed in dimethoxy analogs.

Regioisomer Benchmarking and Analytical Reference Standard Use

Given the profound regioisomer-dependent divergence in antiparasitic efficacy between the 4,5,7-, 4,6,7-, and 4,5,6-trimethoxy isomers [1], this compound is valuable as an authenticated reference standard for HPLC or LC-MS purity verification in laboratories synthesizing or characterizing polymethoxy-2-nitrobenzofuran libraries. Its use ensures that structure–activity correlations are assigned to the correct regioisomer and not confounded by isomeric impurities.

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